4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2h-chromen-2-one
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Overview
Description
4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2H-chromen-2-one is a complex organic compound known for its diverse applications in scientific research. This compound features a chromen-2-one core structure, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of appropriate phenolic compounds with ethyl acetoacetate under acidic or basic conditions.
Substitution Reactions: Introduction of the diethylaminoethoxy and methoxyphenyl groups is carried out through nucleophilic substitution reactions, often using reagents like diethylamine and methoxybenzene derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors for the condensation and substitution reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the diethylamino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylamine in ethanol.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2H-chromen-2-one involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[2-(Diethylamino)ethoxy]phenyl}acetonitrile
- 4-{4-[2-(Diethylamino)ethoxy]phenyl}methanol
- 4-{4-[2-(Diethylamino)ethoxy]phenyl}(phenyl)methanone
Uniqueness
4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2H-chromen-2-one stands out due to its unique chromen-2-one core structure, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
3450-73-5 |
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Molecular Formula |
C28H29NO4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[4-[2-(diethylamino)ethoxy]phenyl]-3-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C28H29NO4/c1-4-29(5-2)18-19-32-23-16-12-20(13-17-23)26-24-8-6-7-9-25(24)33-28(30)27(26)21-10-14-22(31-3)15-11-21/h6-17H,4-5,18-19H2,1-3H3 |
InChI Key |
FQUUJAHFDUTPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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